5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, which is attached to a hydroxynicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with suitable reagents to introduce the nicotinic acid moiety. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is often preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate redox homeostasis and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloro-4-methoxyphenyl)furfural: This compound shares a similar phenyl ring structure with chloro and methoxy substituents but differs in the presence of a furan ring instead of the nicotinic acid moiety.
3-(3-Chloro-4-methoxyphenyl)propionic acid: This compound has a similar phenyl ring structure but features a propionic acid moiety instead of the nicotinic acid moiety.
Uniqueness
5-(3-Chloro-4-methoxyphenyl)-2-hydroxynicotinic acid is unique due to the combination of its chloro and methoxy substituents on the phenyl ring and the presence of the hydroxynicotinic acid moiety
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-19-11-3-2-7(5-10(11)14)8-4-9(13(17)18)12(16)15-6-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZNRNRYIAVOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687933 |
Source
|
Record name | 5-(3-Chloro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-91-8 |
Source
|
Record name | 5-(3-Chloro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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